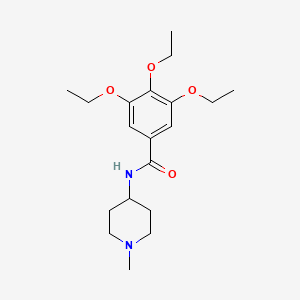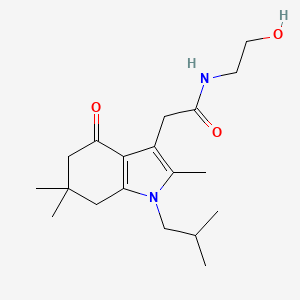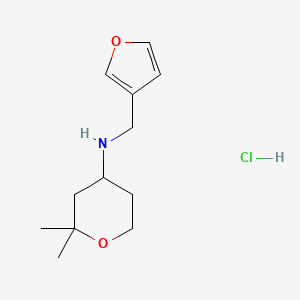
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as TEMB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. TEMB is a derivative of the benzamide class of compounds, which have been shown to have a wide range of biological activities, including antipsychotic, neuroprotective, and analgesic effects. In
Mécanisme D'action
The exact mechanism of action of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. One proposed mechanism is through the modulation of dopamine receptors in the brain, which may contribute to its neuroprotective and analgesic effects. 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects in the body. In animal models, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and analgesic effects. It has also been shown to decrease inflammation and oxidative stress, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is its relatively simple synthesis method, which makes it accessible for laboratory research. However, one limitation is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide. One area of research is in the development of more selective and potent derivatives of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide, which may have improved therapeutic potential. Another area of research is in the investigation of its potential as a treatment for other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the safety and efficacy of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is a promising chemical compound that has been extensively studied for its potential as a therapeutic agent. Its neuroprotective, analgesic, and anti-tumor effects make it a promising candidate for further research and development. While there are still limitations and unknowns surrounding its safety and efficacy, the future of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide as a therapeutic agent looks bright.
Méthodes De Synthèse
The synthesis of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 3,4,5-triethoxybenzoyl chloride with 1-methyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been studied for its potential as a therapeutic agent in a variety of research areas, including neuroscience, cancer research, and drug development. In neuroscience, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease. It has also been studied for its potential as an analgesic agent, with promising results in animal models of pain. In cancer research, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to have anti-tumor effects, particularly in the treatment of breast cancer.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-5-23-16-12-14(13-17(24-6-2)18(16)25-7-3)19(22)20-15-8-10-21(4)11-9-15/h12-13,15H,5-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXITIHIIXOLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)

![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)

![N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5137841.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137850.png)
![5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137884.png)
![2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5137906.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)

![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)